molecular formula C16H29BrN4O2S B14611131 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide CAS No. 57259-21-9

2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide

Cat. No.: B14611131
CAS No.: 57259-21-9
M. Wt: 421.4 g/mol
InChI Key: LSUWLHBSEMVJAI-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is a complex organic compound with a unique structure that includes a pyrimidine ring, piperidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of Functional Groups: The methoxy, methylthio, and piperidinyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol, methylthiol, and piperidine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy and piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Methanol, piperidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar core structure but lacking the additional functional groups.

    4,6-Dimethyl-2-pyrimidinamine: Another analog with methyl groups at positions 4 and 6.

    2-Amino-4,6-dimethylpyrimidine: Similar to the above but with an amino group at position 2.

Uniqueness

2-Pyrimidinamine, N,N-diethyl-4-methoxy-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-, monohydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57259-21-9

Molecular Formula

C16H29BrN4O2S

Molecular Weight

421.4 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-6-(1-methylpiperidin-4-yl)oxy-5-methylsulfanylpyrimidin-2-amine;hydrobromide

InChI

InChI=1S/C16H28N4O2S.BrH/c1-6-20(7-2)16-17-14(21-4)13(23-5)15(18-16)22-12-8-10-19(3)11-9-12;/h12H,6-11H2,1-5H3;1H

InChI Key

LSUWLHBSEMVJAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)OC2CCN(CC2)C)SC)OC.Br

Origin of Product

United States

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